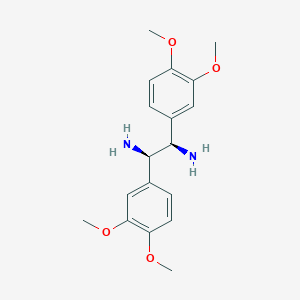
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxy-substituted phenyl groups attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with the chiral diamine precursor under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenyl rings.
科学研究应用
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. Additionally, its ability to participate in hydrogen bonding and π-π interactions contributes to its effectiveness in various applications.
相似化合物的比较
Similar Compounds
(R,R)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar structural features but different chiral configuration.
1,2-Diphenylethane-1,2-diamine: A structurally similar compound lacking the methoxy groups.
1,2-Bis-(4-methoxyphenyl)ethane-1,2-diamine: A related compound with methoxy groups in different positions.
Uniqueness
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of methoxy groups, which enhance its reactivity and selectivity in various chemical reactions. Its ability to act as a chiral ligand and catalyst distinguishes it from other similar compounds.
属性
分子式 |
C18H24N2O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
InChI 键 |
KBESEIUIYAWEEV-QZTJIDSGSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H]([C@@H](C2=CC(=C(C=C2)OC)OC)N)N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)N)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
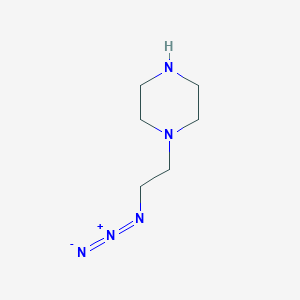
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
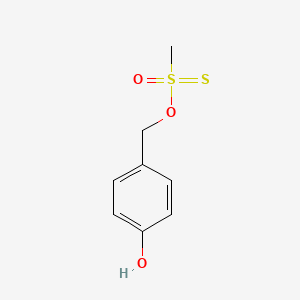
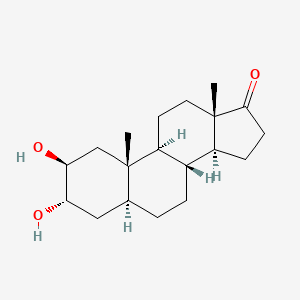
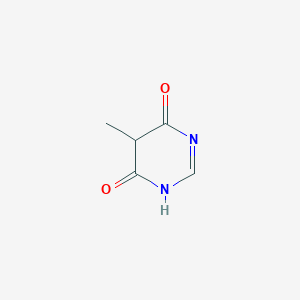

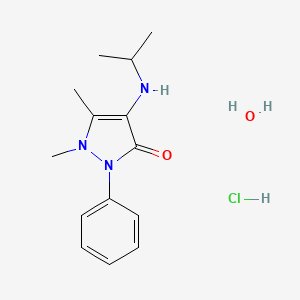
![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
